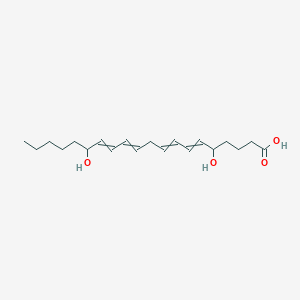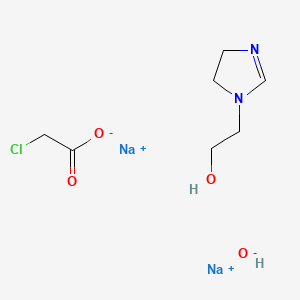
Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide is a chemical compound with the molecular formula C7H13ClN2Na2O4 and a molecular weight of 270.622 g/mol . This compound is known for its unique structure, which includes a chloroacetate group and a dihydroimidazolyl ethanol moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide typically involves the reaction of chloroacetic acid with 4,5-dihydroimidazole-1-ethanol in the presence of sodium hydroxide . The reaction conditions generally include:
Temperature: The reaction is carried out at elevated temperatures, often around 230.3ºC.
Solvent: A suitable solvent such as water or an organic solvent may be used to facilitate the reaction.
Catalyst: Sodium hydroxide acts as a catalyst and a reactant in this process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction mixture is typically monitored for pH and temperature to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloroacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted imidazole derivatives.
Applications De Recherche Scientifique
Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide exerts its effects involves interactions with specific molecular targets and pathways. The chloroacetate group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dihydroimidazolyl ethanol moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, chloro-, sodium salt, reaction products with 4,5-dihydro-1H-imidazole-1-ethanol .
- Reaction products of 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-(C7-C17 odd-numbered, C17-unsatd. alkyl) derivs. and sodium hydroxide and chloroacetic acid .
Uniqueness
Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H13ClN2Na2O4 |
|---|---|
Poids moléculaire |
270.62 g/mol |
Nom IUPAC |
disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide |
InChI |
InChI=1S/C5H10N2O.C2H3ClO2.2Na.H2O/c8-4-3-7-2-1-6-5-7;3-1-2(4)5;;;/h5,8H,1-4H2;1H2,(H,4,5);;;1H2/q;;2*+1;/p-2 |
Clé InChI |
GLSRFBDXBWZNLH-UHFFFAOYSA-L |
SMILES canonique |
C1CN(C=N1)CCO.C(C(=O)[O-])Cl.[OH-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[5-Carboxy-5-[2-[2-[[1-[2-[[3-carboxy-2-[[4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13394562.png)
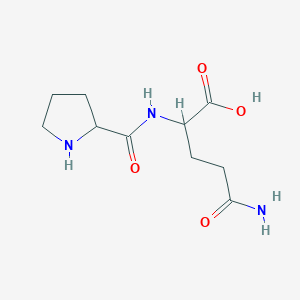
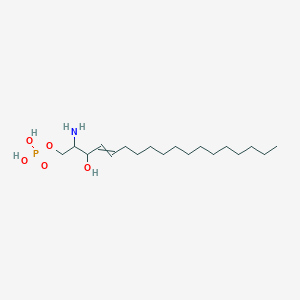
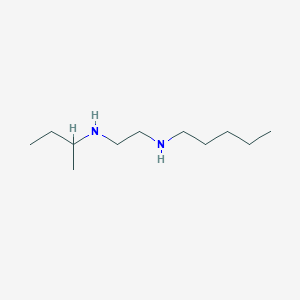
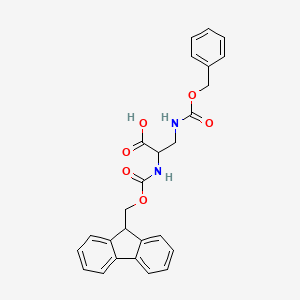
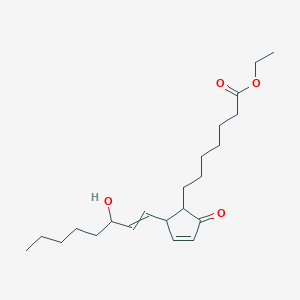
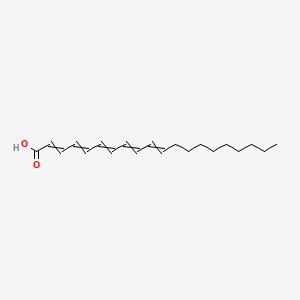
![(2,10,13-Trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B13394603.png)

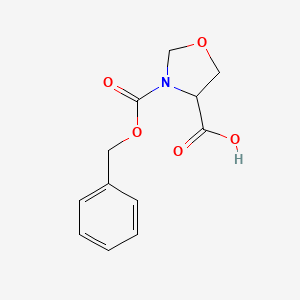
![(8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl) acetate](/img/structure/B13394633.png)
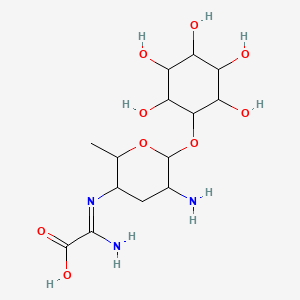
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)
